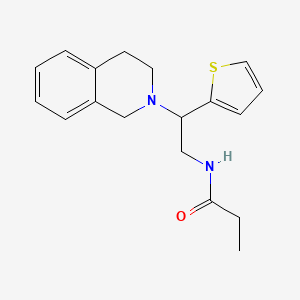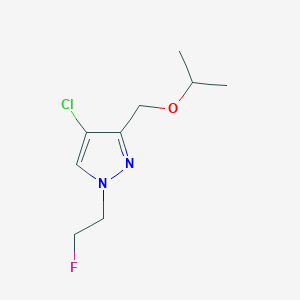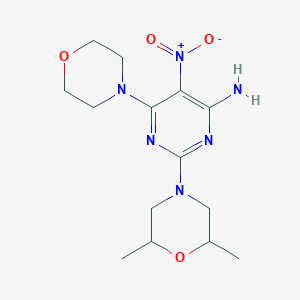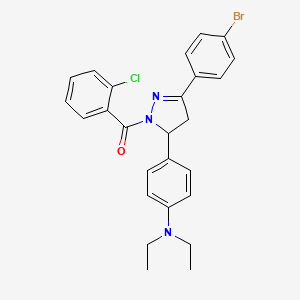
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide" is an intriguing chemical entity that has captured the interest of researchers due to its structural complexity and potential applications across various scientific fields. This compound combines elements of isoquinoline and thiophene, indicating a potentially broad spectrum of reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide generally involves multi-step reactions starting from commercially available precursors. A typical synthetic route might include:
Formation of the isoquinoline moiety: : This could be synthesized from a precursor such as a benzylamine derivative through a Pictet-Spengler reaction.
Incorporation of the thiophene ring: : The thiophene moiety might be added through cross-coupling reactions, like the Suzuki or Stille reaction, using suitable thiophene derivatives.
Coupling to form the propionamide: : The final step typically involves the formation of an amide bond between the 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl intermediate and propionic acid or its derivatives under conditions like peptide coupling reagents (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of such a compound would likely employ automated reactors and optimizations of the aforementioned reactions for scale. Factors like solvent choice, temperature, and purification methods would be optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide can undergo oxidation reactions, especially at the thiophene moiety, yielding sulfoxides or sulfones under oxidative conditions.
Reduction: : This compound might be reduced at the isoquinoline ring, potentially yielding tetrahydro derivatives.
Substitution: : Electrophilic substitution reactions could occur at the aromatic rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Bromine, chlorine, and various electrophiles under acidic conditions.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced isoquinoline derivatives.
Substitution: : Halogenated or alkylated derivatives, depending on the substituent added.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its versatile reactivity, especially the interplay between its isoquinoline and thiophene moieties. It serves as a building block for more complex molecules in organic synthesis.
Biology and Medicine
Pharmacology: : Potential precursor for developing novel pharmaceuticals due to its isoquinoline backbone, which is found in various alkaloids with medicinal properties.
Biochemistry: : Investigated for its ability to interact with proteins and enzymes, making it a candidate for inhibitor or activator studies.
Industry
Material Science: : Potential use in the development of new materials, particularly conductive polymers due to the presence of the thiophene ring.
Catalysis: : Possible applications in catalysis, leveraging its structural features to design new catalysts or catalytic processes.
Mechanism of Action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide depends on its application. In pharmacological contexts, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. These interactions can influence various signaling pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)propionamide: : Similar but lacks the double bond in the isoquinoline ring.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)propionamide: : Similar but with a furan ring instead of thiophene.
Uniqueness
The distinct structural features of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide, such as the specific positioning of the isoquinoline and thiophene moieties and the propionamide side chain, grant it unique chemical properties
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-18(21)19-12-16(17-8-5-11-22-17)20-10-9-14-6-3-4-7-15(14)13-20/h3-8,11,16H,2,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTKRVYBWZILOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B2812664.png)


![N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide](/img/structure/B2812669.png)
![1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2812670.png)
![N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide](/img/structure/B2812671.png)
![2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2812673.png)

![1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea](/img/structure/B2812675.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2812676.png)
![3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2812677.png)

![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2812684.png)
